1-{N'-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE
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Overview
Description
1-{N'-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE is a complex organic compound with a molecular formula of C23H21ClN3O2. This compound is known for its unique structural features, which include a benzyloxy group, a benzylidene hydrazino group, and a chloro-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N'-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE typically involves multiple steps. One common method starts with the reaction of 2-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with N-(5-chloro-2-methylphenyl)-2-oxoacetamide under specific conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-{N'-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy and chloro-methylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-{N'-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-{N'-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-{2-[2-(benzyloxy)-5-bromobenzylidene]hydrazino}-N-(2-methylphenyl)-2-oxoacetamide
- 2-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxyphenyl)-2-oxoacetamide
Uniqueness
What sets 1-{N'-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro-methylphenyl group, in particular, may enhance its reactivity and potential biological activity .
Properties
Molecular Formula |
C23H20ClN3O3 |
---|---|
Molecular Weight |
421.9g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-N'-[(E)-(2-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C23H20ClN3O3/c1-16-11-12-19(24)13-20(16)26-22(28)23(29)27-25-14-18-9-5-6-10-21(18)30-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,28)(H,27,29)/b25-14+ |
InChI Key |
CGUDWRJPILLNQG-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3 |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
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